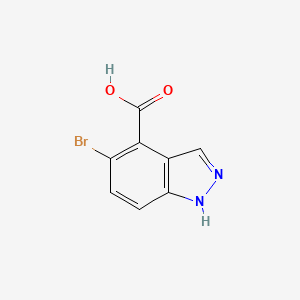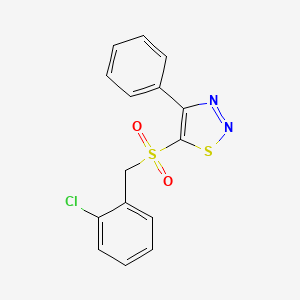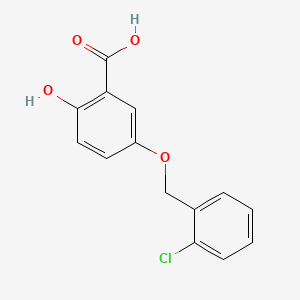![molecular formula C16H15FN2O4S B2791613 N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine CAS No. 380480-96-6](/img/structure/B2791613.png)
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, also known as NFPS, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. Glycine is an inhibitory neurotransmitter that plays a crucial role in modulating neuronal activity, and GlyT1 inhibitors like NFPS have been investigated for their potential in treating a variety of neurological and psychiatric disorders.
Mecanismo De Acción
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has several advantages as a research tool. It is a highly selective inhibitor of GlyT1, and its effects on glycine transport are well-characterized. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has also been extensively studied in preclinical models, making it a well-established research tool. However, N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has some limitations as well. Its effects on other transporters and receptors are not well-characterized, and its potential for off-target effects should be considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine. One area of interest is its potential in treating schizophrenia. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been shown to improve cognitive function and reduce negative symptoms in preclinical models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent in this disorder. Another area of interest is its potential in treating pain and addiction. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been shown to reduce pain sensitivity and inhibit drug-seeking behavior in preclinical models, and further research is needed to determine its potential in these areas. Additionally, further research is needed to fully understand the mechanism of action of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine and its potential for off-target effects.
Métodos De Síntesis
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine can be synthesized using a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl chloride to form the intermediate 4-fluoro-N-(4-methylbenzenesulfonyl)benzamide. This intermediate is then reacted with glycine methyl ester to form N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine.
Aplicaciones Científicas De Investigación
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been extensively studied in preclinical models for its potential therapeutic applications. It has been investigated for its potential in treating a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has also been studied for its potential in treating pain and addiction.
Propiedades
IUPAC Name |
2-[[(4-fluorophenyl)-[(4-methylphenyl)sulfonylamino]methylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRKEYFNDLWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)


![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)




![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)

